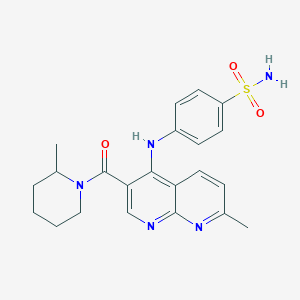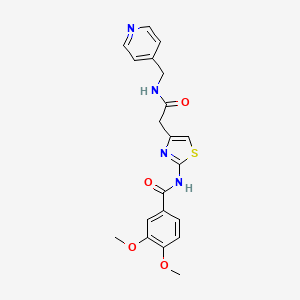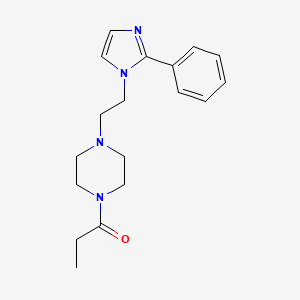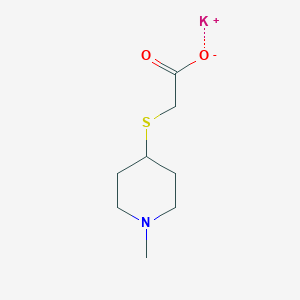
Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate is a chemical compound with the CAS Number: 2378506-78-4 . It has a molecular weight of 227.37 . The IUPAC name for this compound is potassium 2- ( (1-methylpiperidin-4-yl)thio)acetate .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2S.K/c1-9-4-2-7 (3-5-9)12-6-8 (10)11;/h7H,2-6H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .
Applications De Recherche Scientifique
Potassium in Agriculture
Potassium plays a critical role in plant growth and development. It is one of the most important nutrients influencing various physiological processes within plants. Research has shown that potassium fertilization, such as polymer-coated potassium chloride (PCPC), significantly impacts cotton yields, yield components, fiber qualities, potassium use efficiencies, and leaf senescence under saline conditions. A study conducted in the Yellow River Delta of China with a high-yielding cotton cultivar demonstrated that combining PCPC with potassium sulfate (K₂SO₄) at a 7:3 potassium ratio can delay leaf senescence, increase yields and fiber qualities, and improve potassium use efficiencies and economic benefits in cotton (Yang et al., 2017).
Potassium in Plant Stress Response
Potassium is also vital in regulating plant responses and tolerance to abiotic stresses, such as drought and salinity. It helps maintain ion homeostasis, regulate osmotic balance, and enhance antioxidant defense in plants, thereby protecting them from oxidative stress under various environmental adversities. The molecular mechanisms of potassium-induced abiotic stress tolerance in plants are an active area of research, emphasizing its importance in improving crop resilience to environmental stresses (Hasanuzzaman et al., 2018).
Potassium in Energy Storage
The exploration of potassium in secondary batteries, such as potassium-ion, potassium-O₂ (or -air), and potassium-sulfur batteries, highlights its potential advantages over lithium or sodium as a charge carrier. Potassium secondary batteries are attracting attention due to their potentially low cost, availability of basic materials, and intriguing electrochemical behaviors. These batteries offer high reversibility and long cycling life, making them a promising option for future energy storage solutions (Eftekhari et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.K/c1-9-4-2-7(3-5-9)12-6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLLADVIUPQCSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)SCC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14KNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;2-(1-methylpiperidin-4-yl)sulfanylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567579.png)
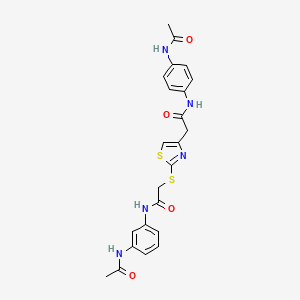
![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)
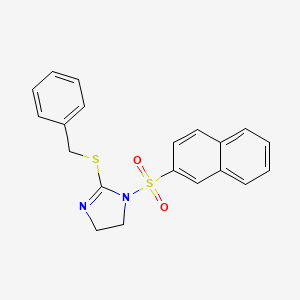
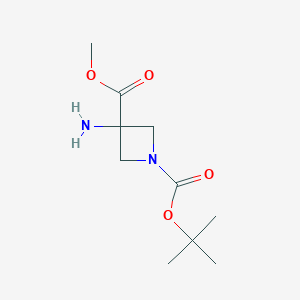
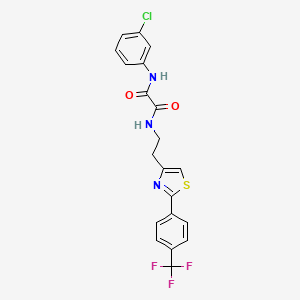
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)

